molecular formula C10H21N5 B13243672 N-(4-Propylpiperidine-1-carboximidoyl)guanidine

N-(4-Propylpiperidine-1-carboximidoyl)guanidine

Cat. No.: B13243672
M. Wt: 211.31 g/mol
InChI Key: QOFDGOAIFRHJEX-UHFFFAOYSA-N
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Description

N-(4-Propylpiperidine-1-carboximidoyl)guanidine: is a chemical compound with the molecular formula C10H21N5 It is known for its unique structure, which includes a piperidine ring substituted with a propyl group and a guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine typically involves the reaction of 4-propylpiperidine with guanidine derivatives. One common method is the one-pot synthesis approach, which involves the use of N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: N-(4-Propylpiperidine-1-carboximidoyl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-Propylpiperidine-1-carboximidoyl)guanidine has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Propylpiperidine-1-carboximidoyl)guanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Propylpiperidine-1-carboximidoyl)guanidine hydrochloride
  • This compound derivatives

Comparison: this compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H21N5

Molecular Weight

211.31 g/mol

IUPAC Name

N-(diaminomethylidene)-4-propylpiperidine-1-carboximidamide

InChI

InChI=1S/C10H21N5/c1-2-3-8-4-6-15(7-5-8)10(13)14-9(11)12/h8H,2-7H2,1H3,(H5,11,12,13,14)

InChI Key

QOFDGOAIFRHJEX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCN(CC1)C(=N)N=C(N)N

Origin of Product

United States

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